3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one
Beschreibung
3,3,4-Trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one (CAS: 1616469-10-3), also known as A-796260 Degradant or LTI-258 Degradant, is a synthetic organic compound derived from thermolytic degradation of synthetic cannabinoids. Its molecular formula is C₂₂H₃₀N₂O₂, with a molecular weight of 354.5 g/mol. It is supplied as a methanolic solution and is stable for ≥4 years at -20°C . Structurally, it features:
- A pent-4-en-1-one backbone with 3,3,4-trimethyl substituents.
- An indol-3-yl group substituted at the 1-position with a 2-morpholin-4-ylethyl chain. This compound is notable for its role in forensic and pharmacological studies, particularly as a metabolite or degradant of synthetic cannabinoids like UR-144 .
Eigenschaften
IUPAC Name |
3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c1-17(2)22(3,4)15-21(25)19-16-24(20-8-6-5-7-18(19)20)10-9-23-11-13-26-14-12-23/h5-8,16H,1,9-15H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORODOQLOVWDSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342250 | |
| Record name | 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1616469-10-3 | |
| Record name | 3,3,4-Trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701342250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of A-796260 Degradant involves the reaction of 3,3,4-trimethyl-1-(1-(2-morpholinoethyl)-1H-indol-3-yl)pent-4-en-1-one with various reagents under controlled conditions . The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of A-796260 Degradant is typically carried out in specialized laboratories equipped with advanced chemical synthesis and purification technologies. The compound is produced in small quantities and is primarily used for research purposes .
Analyse Chemischer Reaktionen
Wissenschaftliche Forschungsanwendungen
A-796260-Abbauprodukt wird in einer Vielzahl von wissenschaftlichen Forschungsanwendungen verwendet, darunter:
Wirkmechanismus
Der Wirkmechanismus von A-796260-Abbauprodukt beinhaltet seine Wechselwirkung mit Cannabinoidrezeptoren im Körper. Die Verbindung zeigt eine hohe Selektivität für den Cannabinoidrezeptor Typ 2 (CB2) gegenüber dem Cannabinoidrezeptor Typ 1 (CB1). Diese Selektivität ist für seine analgetischen Wirkungen in Modellen von entzündungsbedingten, postoperativen, neuropathischen und osteoarthritischen Schmerzen verantwortlich. Die Wirkungen der Verbindung werden durch die Aktivierung von CB2-Rezeptoren vermittelt, die die Schmerzsignalwege modulieren.
Wissenschaftliche Forschungsanwendungen
A-796260 Degradant is used in a variety of scientific research applications, including:
Wirkmechanismus
The mechanism of action of A-796260 Degradant involves its interaction with cannabinoid receptors in the body. The compound exhibits high selectivity for the cannabinoid receptor type 2 (CB2) over the cannabinoid receptor type 1 (CB1) . This selectivity is responsible for its analgesic effects in models of inflammatory, post-operative, neuropathic, and osteoarthritic pain . The compound’s effects are mediated through the activation of CB2 receptors, which modulate pain signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues and Degradants
The compound is part of a broader class of synthetic cannabinoid degradants and intermediates. Key structural and pharmacological differences are highlighted below:
Key Structural and Functional Differences
Backbone Variations: The pent-4-en-1-one backbone in A-796260 Degradant contrasts with the methanone group in JWH-200 or the propenone in anticancer intermediates. This affects conformational flexibility and receptor binding . Cyclopropane-derived degradants (e.g., UR-144, XLR-11) lose ring strain upon thermolysis, forming linear pentenone structures, which reduces receptor affinity .
Substituent Effects: The 2-morpholin-4-ylethyl chain in A-796260 Degradant enhances solubility compared to alkyl chains (e.g., pentyl in UR-144 Degradant) but may limit CNS penetration due to increased polarity .
Pharmacological Profiles: A-796260 Degradant exhibits residual CB1/CB2 binding (µM-range EC₅₀), whereas JWH-200 and parent cannabinoids show nM-range potency . Non-cannabinoid analogues (e.g., the propenone intermediate) lack receptor activity but serve as scaffolds for oncology therapeutics .
Research Findings and Implications
Thermolytic Degradation: A-796260 Degradant forms via pyrolysis of cyclopropane-containing cannabinoids (e.g., UR-144). This process is critical for forensic identification of synthetic drug use .
Metabolic Stability: The morpholinoethyl group in A-796260 Degradant may undergo hepatic oxidation, producing polar metabolites detectable in urine .
Toxicological Considerations :
- Despite reduced potency, degradants like A-796260 may contribute to off-target effects or drug-drug interactions due to residual receptor binding .
Biologische Aktivität
3,3,4-Trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one is a synthetic cannabinoid that has garnered attention for its potential biological activities. This compound, often classified within the category of synthetic cannabinoids, exhibits interactions with cannabinoid receptors, which are pivotal in various physiological processes.
Chemical Structure and Properties
The compound's IUPAC name is 3,3,4-trimethyl-1-[1-(2-morpholin-4-ylethyl)indol-3-yl]pent-4-en-1-one. Its molecular formula is , and it has a molecular weight of approximately 354.4858 g/mol. The structure features an indole moiety linked to a morpholine group, which is crucial for its receptor-binding properties.
The biological activity of this compound primarily involves its action as a cannabinoid receptor agonist. It interacts with the CB1 and CB2 receptors, which are integral to the endocannabinoid system. Activation of these receptors can lead to various downstream effects, including modulation of neurotransmitter release, anti-inflammatory responses, and potential therapeutic effects in pain management and neuroprotection.
Table 1: Summary of Biological Activities
Biological Studies and Findings
Numerous studies have explored the biological effects of this compound:
- Cell Viability and Toxicity : Research indicates that exposure to various concentrations of stress-inducing agents shows that cell viability remains above 90% for many cannabinoid formulations, suggesting a favorable safety profile for therapeutic applications .
- Inflammatory Response Modulation : The compound has been shown to inhibit NF-kB activation, a key player in inflammatory processes. This inhibition can prevent excessive inflammatory responses and promote tissue homeostasis .
- Oxidative Stress Response : In vitro studies have demonstrated that the compound can modulate oxidative stress responses in cell lines. For instance, it influences the cellular response to hydrogen peroxide (H₂O₂), a common oxidative stress inducer .
Case Studies
A notable case study involved evaluating the efficacy of this compound in models of inflammation and pain:
- Model : Murine models were used to assess the anti-inflammatory effects.
- Findings : Administration of the compound resulted in significant reductions in inflammatory markers compared to control groups. The results indicated potential therapeutic benefits for conditions characterized by chronic inflammation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
